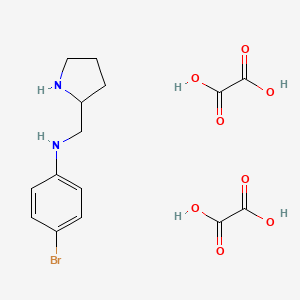

4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

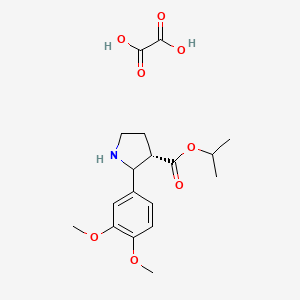

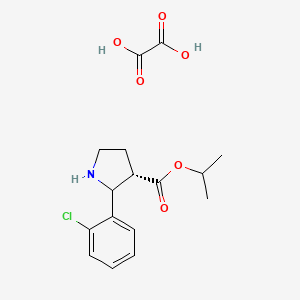

Molecular Structure Analysis

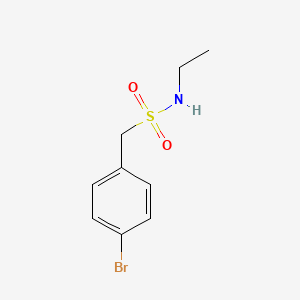

The molecular structure of brominated aniline derivatives has been extensively studied. For example, the crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline reveals a monoclinic crystal system with two independent molecules in the asymmetric unit, showing dihedral angles between the aromatic rings of 4.5° and 34.1° . The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) shows a coplanar arrangement with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene rings .

Chemical Reactions Analysis

The chemical reactivity of brominated aniline derivatives is influenced by the presence of the bromine atom. In the case of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines, the bromine atom from the propyloxy side chain alters the mesomorphic properties of the compounds . The all-para-brominated oligo(N-phenyl-m-aniline)s can be oxidized into high-spin cationic states, indicating the potential for redox activity .

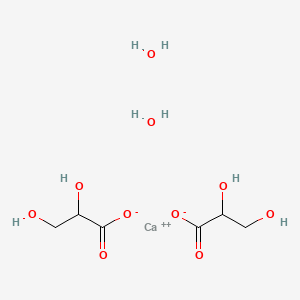

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are closely related to their molecular structure. The presence of bromine atoms can significantly influence the mesomorphic properties of these compounds, as seen in the study of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines, where all members displayed enantiotropic smectic phases except for the one with the longest alkyloxy chain . The crystal packing and supramolecular features of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands have been studied, revealing the importance of weak intermolecular interactions in nano-supramolecular assembly .

Scientific Research Applications

Structural Analysis and Synthesis

The study of small organic compounds, including those structurally related to 4-Bromo-N-(2-pyrrolidinylmethyl)aniline, has been pivotal in understanding crystal structures through X-ray powder diffraction. The crystallographic analysis assists in identifying the orthorhombic and monoclinic crystalline forms of these compounds, providing a foundational understanding of their molecular geometry and potential applications in various fields of materials science and engineering (Goubitz, Sonneveld, & Schenk, 2001).

Chemical Properties and Reactions

The facile synthesis and crystal structural analysis of brominated oligo(N-phenyl-m-aniline)s highlight the versatility of such compounds in forming high-spin cationic states, which are crucial for understanding their redox properties. This knowledge is vital for applications in electronic materials, where the manipulation of spin states can lead to advancements in molecular electronics and spintronics (Ito et al., 2002).

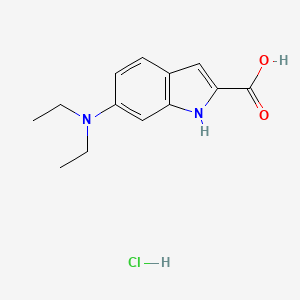

Biological Activity

Research on 1,3,4-Oxadiazole Analogs, including derivatives of 4-bromoaniline compounds, has shown significant antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications, where such compounds could serve as the basis for developing new drugs with improved efficacy and safety profiles (Bhat, Sufeera, & Chaitanya, 2011).

Material Science and Coordination Chemistry

In material science, the synthesis of coordination polymers with 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, including brominated variants, has been explored. These polymers are characterized by their unique crystal packing and supramolecular features, which are governed by a variety of weak intermolecular interactions. Such studies are crucial for the development of novel materials with potential applications in catalysis, molecular recognition, and gas storage (Hajiashrafi, Morsali, & Kubicki, 2015).

Safety And Hazards

Safety data for 4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area . More detailed safety and hazard information would likely be available in a comprehensive safety data sheet .

properties

IUPAC Name |

4-bromo-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWWNLOOMQWCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)